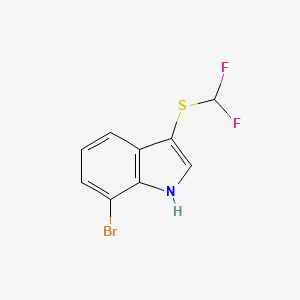

7-Bromo-3-(difluoromethylthio)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrF2NS |

|---|---|

Molecular Weight |

278.12 g/mol |

IUPAC Name |

7-bromo-3-(difluoromethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C9H6BrF2NS/c10-6-3-1-2-5-7(14-9(11)12)4-13-8(5)6/h1-4,9,13H |

InChI Key |

KOHRMPIIVRBMPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2SC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Difluoromethylthio Indole

Precursor Synthesis: Advanced Approaches to 7-Bromoindole (B1273607) Architectures

The initial and critical step in the synthesis of the target compound is the construction of the 7-bromoindole scaffold. The regioselective introduction of a bromine atom at the C7 position of the indole (B1671886) ring is a non-trivial challenge due to the inherent reactivity of the pyrrole (B145914) moiety, particularly at the C3 and C2 positions. Several strategies have been developed to achieve this, ranging from direct bromination of pre-functionalized indoles to de novo indole ring formation.

Regioselective Bromination Strategies for Indole Systems

Direct bromination of the indole nucleus typically leads to substitution at the electron-rich C3 position. To achieve C7 bromination, the C3 position is often blocked, or directing groups are employed on the indole nitrogen. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. For instance, N-protected indoles, such as N-pivaloylindoles, can undergo regioselective C-H functionalization at the C7 position. This approach often requires a catalyst, such as rhodium complexes, to direct the substitution to the desired position. acs.org The use of a directing group on the nitrogen atom is crucial for high regioselectivity and conversion.

Another strategy involves the bromination of indolines (2,3-dihydroindoles) followed by re-aromatization. The reduced saturation of the pyrrole ring in indolines alters the regioselectivity of electrophilic substitution, favoring substitution on the benzene (B151609) ring. Subsequent oxidation restores the indole aromaticity, yielding the C7-brominated product.

A direct and efficient regioselective C7-bromination has also been observed with N-bromosuccinimide on certain 4-substituted 1H-indazoles, which are structurally related to indoles. rsc.orgnih.govorganic-chemistry.org While not a direct indole bromination, this highlights the utility of NBS in achieving regiocontrol in related heterocyclic systems.

| Reagent/Catalyst | Substrate | Key Features |

| N-Bromosuccinimide (NBS) / Rhodium catalyst | N-Pivaloylindole | Directs bromination to C7 via C-H activation. |

| N-Bromosuccinimide (NBS) | Indoline | Bromination at C7 followed by oxidation to the indole. |

| Bromine in Acetic Acid | Methyl indole-3-carboxylate | Leads to 5,6-dibromination, not C7. acs.org |

Bartoli Indole Synthesis and its Modifications for 7-Substitution

The Bartoli indole synthesis is a powerful and flexible method for the preparation of 7-substituted indoles, including 7-bromoindole. nih.govacs.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. acs.org For the synthesis of 7-bromoindoles, an ortho-bromonitroarene is used as the starting material. rsc.org The presence of the ortho-substituent is generally crucial for the success of the reaction. acs.org

A significant enhancement to this method is the Dobbs modification, where an ortho-bromine atom is used as a directing group. This allows for the synthesis of various substituted indoles that might otherwise be difficult to access. acs.org The reaction of o-bromonitrobenzenes with vinyl Grignard reagents can produce 7-bromoindoles in good yields. rsc.org

The Bartoli synthesis is advantageous as it allows for the formation of indoles substituted on both the carbocyclic and pyrrole rings. acs.org However, a limitation is that ortho,ortho-unsubstituted nitroarenes often give poor yields. nih.gov

| Starting Material | Reagent | Product |

| o-Bromonitrobenzene | Vinylmagnesium bromide | 7-Bromoindole |

| Substituted o-nitrotoluene | Propenyl Grignard reagent | 3,7-Dimethylindole |

Other Established and Emerging Routes to 7-Bromoindoles

Beyond direct bromination and the Bartoli synthesis, other methods have been developed for the synthesis of 7-bromoindoles. One established route involves the Sandmeyer isonitrosoacetanilide synthesis, where o-halogenated anilines are converted to 7-halogenated isatins, which are then reduced to the corresponding 7-halogenated indoles.

More recent and emerging strategies often focus on transition-metal-catalyzed C-H functionalization. These methods offer novel and efficient pathways to C7-substituted indoles. rsc.orgnih.govacs.org For example, rhodium-catalyzed C-H activation of N-pivaloylindoles can be used for various C7-functionalizations. nih.gov Palladium-catalyzed reactions have also been employed in the synthesis of brominated indoles. acs.org

Furthermore, innovative approaches such as the sequential cross-coupling of o-haloanilines followed by PIFA (phenyliodine bis(trifluoroacetate)) oxidation of the resulting 2-alkenylanilines provide a modular strategy for indole synthesis, including access to N-H indoles without the need for protecting groups. nih.gov

Introduction of the Difluoromethylthio Group at the 3-Position

Once the 7-bromoindole precursor is obtained, the next critical step is the introduction of the difluoromethylthio (-SCF₂H) group at the C3 position. This is typically achieved through electrophilic or radical difluoromethylthiolation reactions.

Electrophilic Difluoromethylthiolation of Indole Derivatives

Electrophilic difluoromethylthiolation is a common method for introducing the -SCF₂H group. This involves the reaction of an electron-rich indole with a reagent that can deliver an electrophilic "SCF₂H" species. A notable reagent for this purpose is N-difluoromethylthiophthalimide. This stable, crystalline solid has been shown to be a powerful electrophilic difluoromethylthiolating agent for a variety of nucleophiles, including electron-rich heteroarenes like indole. nih.gov

The reaction of indole with N-difluoromethylthiophthalimide typically proceeds under mild conditions to afford 3-(difluoromethylthio)indole. For a substrate like 7-bromoindole, which is less electron-rich due to the electron-withdrawing nature of the bromine atom, the reaction conditions may need to be optimized. The presence of the bromo substituent can decrease the nucleophilicity of the indole ring, potentially requiring longer reaction times or the use of a Lewis acid catalyst to facilitate the reaction.

Radical Difluoromethylthiolation Techniques

Radical-based methods offer an alternative pathway for the introduction of the difluoromethylthio group. These reactions often proceed under neutral conditions and can be tolerant of a wider range of functional groups. One such method involves the visible-light-enabled, metal-catalyst-free aromatic difluoromethylthiolation using PhSO₂SCF₂H as the radical precursor. This reaction has been successfully applied to a range of arenes and heteroarenes, including indole derivatives. organic-chemistry.org

The proposed mechanism involves the generation of a difluoromethylthiyl radical (•SCF₂H) under light irradiation. This radical then adds to the C3 position of the indole, followed by a hydrogen atom abstraction to yield the final product. This method has been shown to be effective for indoles bearing both electron-donating and electron-withdrawing groups, suggesting its potential applicability to 7-bromoindole. organic-chemistry.org

Transition-Metal-Catalyzed Difluoromethylthiolation Approaches (e.g., Pd- or Cu-catalyzed)

The formation of carbon-sulfur bonds via transition-metal catalysis is a powerful strategy for introducing the difluoromethylthio group onto an aromatic core like indole. Both palladium and copper catalysts have been extensively developed for such transformations, typically involving the cross-coupling of a suitable indole precursor with a difluoromethylthiolating agent.

Palladium-Catalyzed Approaches: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.org For the synthesis of aryl thioethers, these reactions typically couple an aromatic halide with a thiol. nih.gov In the context of 7-Bromo-3-(difluoromethylthio)indole, a plausible strategy involves the coupling of a 3-halo-7-bromoindole derivative with a source of difluoromethylthiolate anion (⁻SCF₂H) or the coupling of 7-bromo-3-(organometallic)-indole with an electrophilic SCF₂H source.

A general catalytic cycle for Pd-catalyzed C-S coupling involves three key steps: oxidative addition, transmetallation (if using an organometallic reagent), and reductive elimination. libretexts.org The choice of ligands is crucial, with monophosphine ligands sometimes showing superior reactivity over traditional chelating bisphosphine ligands for C-S cross-coupling. nih.gov The reactivity order of aryl halides in these couplings is generally I > Br > OTf >> Cl. libretexts.org Palladium catalysts are effective for the difluoromethylation of various heteroaryl halides, including bromides, under mild conditions, providing a viable route for late-stage functionalization. rsc.org

Table 1: Examples of Palladium Catalyst Systems for C-S and C-CF₂H Bond Formation

| Catalyst Precursor | Ligand | Base | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos / BrettPhos | LiHMDS | 3-Halo-2-aminopyridines | nih.gov |

| Pd(dba)₂ | XantPhos | LHMDS | Aryl Bromides | nih.gov |

This table presents general systems applicable to C-X cross-coupling reactions and does not represent specific conditions for the target molecule.

Copper-Catalyzed Approaches: Copper-catalyzed reactions offer a cost-effective and efficient alternative for C-S bond formation. These methods can be applied to construct the C3-SCF₂H bond on the indole ring. For instance, copper-catalyzed reactions of indolyl ynones have been used to achieve difunctionalization, demonstrating copper's utility in complex indole modifications. nih.gov Furthermore, copper catalysis can be combined with other methods, such as photoredox catalysis, to enable the difluoromethylthiolation of even unactivated C(sp³)–H bonds under mild, room-temperature conditions. rsc.orgnih.gov This highlights the potential for developing a direct C-H functionalization approach at the C3 position of 7-bromoindole using a copper catalyst. A new method for aromatic difluoromethylation has been described involving a copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. nih.gov

Difluoromethylthiolation using Specific Reagents (e.g., N-(difluoromethylthio)phthalimide, difluoromethylthio chloride)

The direct introduction of the -SCF₂H group can be achieved using electrophilic difluoromethylthiolating reagents. These reagents react with the electron-rich C3 position of the indole nucleus, which is the most nucleophilic site. nih.govchemrxiv.org

N-(difluoromethylthio)phthalimide and Analogs: Reagents such as N-(difluoromethylthio)phthalimide and the related [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide are shelf-stable, electrophilic sources of the SCF₂H group. acs.org These reagents have been shown to react with electron-rich heteroarenes, including indoles, to provide the corresponding thioethers. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. For an indole substrate, this functionalization occurs preferentially at the C3 position. The synthesis of this compound would likely involve the reaction of 7-bromoindole with such a phthalimide-based reagent, possibly in the presence of a Lewis acid or under conditions that promote electrophilic attack at the C3 position. The ethoxycarbonyl group on related reagents can be further converted into other functionalities, offering a versatile platform for derivatization. acs.org

Difluoromethylthio Chloride (HCF₂SCl): Difluoromethylthio chloride is another potential reagent for this transformation. While its stability and handling can be challenging, it can be generated in situ for direct reaction. Its high electrophilicity would drive the reaction at the nucleophilic C3 position of 7-bromoindole. The use of such reactive electrophiles requires careful control of reaction conditions to ensure high regioselectivity and avoid side reactions.

Table 2: Electrophilic Difluoromethylthiolating Reagents for Indoles

| Reagent | Reagent Type | Typical Reaction | Reference |

|---|---|---|---|

| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Shelf-stable, electrophilic | Friedel–Crafts-type reaction with indoles | acs.org |

| N-(Trifluoromethylthio)phthalimide | Shelf-stable, electrophilic | Analogous reagent for SCF₃ introduction | N/A |

Integrated Synthetic Pathways to this compound

The construction of a disubstituted indole like this compound requires a strategic approach that integrates methods for functionalizing both the benzene and pyrrole rings with high efficiency and control.

Convergent and Divergent Synthesis Strategies

Convergent Synthesis: A convergent synthesis involves the preparation of complex fragments of the target molecule separately, which are then joined together near the end of the synthesis. For this compound, a purely convergent approach is less common. However, strategies like the Fischer indole synthesis could be adapted in a convergent manner, where a pre-functionalized arylhydrazine (e.g., (2-bromo-6-aminophenyl)hydrazine) is condensed with a ketone or aldehyde bearing a difluoromethylthio group or its precursor. Such methods allow for the rapid assembly of the core indole structure with the desired substituents incorporated from the start.

Divergent Synthesis: Divergent synthesis is a powerful strategy for creating libraries of related compounds from a common intermediate. nih.govmdpi.com In this context, a key intermediate, such as 7-bromoindole or N-protected 7-bromoindole, could be synthesized first. This intermediate would then serve as a branching point for further functionalization. One path could lead to the target compound via C3-difluoromethylthiolation. Other pathways could involve introducing different functional groups at the C3 position, allowing for the exploration of structure-activity relationships. This approach is highly valuable in drug discovery. nih.gov Recent advances have demonstrated divergent electrochemical syntheses of indoles where fine-tuning of reaction conditions can control the substitution pattern. nih.gov Similarly, switchable divergent methods can yield different chiral indole derivatives from a common set of starting materials based on the post-processing conditions. nih.gov

One-Pot and Cascade Reactions for Indole Functionalization

To improve synthetic efficiency, one-pot and cascade reactions are highly desirable as they reduce the number of separate purification steps, saving time and resources.

One-Pot Syntheses: A one-pot procedure for synthesizing this compound could involve the sequential addition of reagents to a single reaction vessel. For example, starting with N-protected indole, a one-pot sequence could involve:

Directed C7-lithiation followed by quenching with an electrophilic bromine source.

Subsequent C3-functionalization by adding a difluoromethylthiolating agent to the same pot. One-pot multicomponent reactions are also prominent in indole synthesis, allowing for the assembly of complex indole derivatives from simple starting materials in a single operation. researchgate.netnih.gov

Cascade Reactions: Cascade reactions involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. rsc.org The synthesis of functionalized indoles often utilizes cascade reactions triggered by C-H activation. rsc.orgresearchgate.net For instance, a rhodium-catalyzed cascade annulation can achieve C2 and C3 difunctionalization of an indole in one pot. rsc.org While a direct cascade to form this compound is not explicitly reported, the principles can be applied. A hypothetical cascade might start with a suitably substituted aniline (B41778) that undergoes cyclization to form the indole ring, followed by an orchestrated series of functionalization steps. For example, a reaction could be designed where an initial cyclization is followed by an intramolecular delivery of the bromo or thioether group. mdpi.com

Chemo- and Regioselectivity Considerations in Multistep Syntheses

Achieving the precise 7-bromo, 3-thio substitution pattern requires careful management of chemo- and regioselectivity. The indole ring has multiple reactive sites, including the N-H proton, the highly nucleophilic C3 position, the less nucleophilic C2 position, and the C4-C7 positions on the benzene ring. nih.govresearchgate.net

Regioselectivity: The inherent reactivity of the indole nucleus favors electrophilic attack at the C3 position. nih.govbeilstein-journals.orgnih.gov Therefore, direct C3-difluoromethylthiolation using an electrophilic reagent is generally a regioselective process. However, the bromination step is more complex. Direct bromination of indole often yields polybrominated products or favors the C3 position. To achieve selective C7-bromination, a common strategy is to first protect the indole nitrogen (e.g., with a sulfonyl or benzyl (B1604629) group) and then block the C3 position. Alternatively, directed metalation strategies can be employed where a directing group on the nitrogen atom guides a metal catalyst or organometallic reagent to deprotonate the C7 position specifically.

Chemoselectivity: Chemoselectivity is crucial when multiple functional groups are present. For instance, in a palladium-catalyzed cross-coupling to form the C-S bond at C3 of a 3,7-dihaloindole, the catalyst must selectively activate the more reactive C3-halogen over the C7-halogen. The typical reactivity trend (I > Br > Cl) can be exploited to control the reaction site. libretexts.org Furthermore, the order of functionalization matters. Introducing the bulky and electron-withdrawing -SCF₂H group at C3 will alter the electronic properties of the indole ring, which in turn influences the regioselectivity of a subsequent bromination step. Conversely, placing a bromine atom at C7 first will have a smaller, but still significant, electronic impact on the subsequent C3-functionalization. One-pot synthesis of a 3-bromo-2-(trifluoromethyl)-1H-indole has been demonstrated from an enamine precursor, showing that functionalization can be controlled in a stepwise manner within a single procedure. nih.gov

Chemical Reactivity and Transformation of 7 Bromo 3 Difluoromethylthio Indole

Reactivity Profile of the Bromine Atom at the C-7 Position

The bromine atom at the C-7 position of the indole (B1671886) ring is a versatile handle for a variety of chemical transformations. Its presence on the aromatic ring, which is less electron-rich than the pyrrole (B145914) moiety but still reactive, allows for selective modifications, particularly through metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-7 bromine of the indole scaffold serves as a classic electrophilic partner. mdpi.com The reactivity in these couplings generally follows the order of aryl iodide > aryl triflate > aryl bromide >> aryl chloride. wikipedia.orgwikipedia.org For 7-bromoindoles, these reactions provide a robust platform for introducing a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org The reaction requires a palladium catalyst, a base, and a suitable solvent system, which can often include aqueous phases. harvard.edu For substrates like 7-bromoindoles, catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are effective. harvard.edunih.gov The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation. wikipedia.orgorganic-chemistry.org The choice of ligands, such as bulky electron-rich phosphines, can be critical, especially for less reactive substrates. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base (e.g., Et₃N, K₂CO₃). nih.gov While ligandless conditions can sometimes be employed, phosphine (B1218219) ligands are often added to stabilize the catalyst and improve yields. nih.gov The reaction demonstrates high chemoselectivity and is tolerant of various functional groups. mdpi.com

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira protocol utilizes a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. wikipedia.orgyoutube.com The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the reaction, allowing it to proceed under mild conditions. wikipedia.org Copper-free variations have also been developed, which are advantageous for certain substrates. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions based on methodologies applied to bromo-indoles and related aryl bromides.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. This pathway is generally challenging for electron-rich aromatic systems like the benzene (B151609) ring of indole. The reaction typically requires strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

In 7-Bromo-3-(difluoromethylthio)indole, both the bromine atom and the difluoromethylthio group are electron-withdrawing. fiveable.me This electronic feature should, in principle, make the C-7 position more susceptible to nucleophilic attack compared to an unsubstituted indole. However, palladium-catalyzed cross-coupling reactions are generally far more efficient and proceed under milder conditions. SNAr reactions at the C-7 position would likely require highly activated nucleophiles and potentially harsh conditions, such as high temperatures or pressures, and are therefore a less common transformation pathway for this class of compounds.

The carbon-bromine bond at the C-7 position can undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations. A key example is radical cyclization. Research has described the synthesis and subsequent radical cyclization of 7-bromoindoles that bear an unsaturated N-alkyl group. researchgate.net In these reactions, a radical initiator (e.g., tributyltin hydride and AIBN) generates an aryl radical at the C-7 position. This radical can then undergo an intramolecular addition to a tethered alkene or alkyne on the indole nitrogen, forming a new ring fused to the indole core. This strategy provides a powerful method for constructing complex polycyclic indole derivatives.

Transformations Involving the Difluoromethylthio Group at C-3

The difluoromethylthio (-SCF₂H) group at the C-3 position is a key functional moiety that not only modulates the biological properties of the molecule but also offers opportunities for further chemical modification.

The sulfur atom in the difluoromethylthio group is susceptible to oxidation. Studies on related aryl difluoromethyl sulfides have shown that they can be selectively oxidized to the corresponding sulfoxides. researchgate.net For instance, reagents like hydrogen peroxide in trifluoroacetic acid can efficiently convert aryl trifluoromethyl sulfides to aryl trifluoromethyl sulfoxides, often without over-oxidation to the sulfone. rsc.org A similar protocol using an in situ prepared trifluoroperacetic acid (TFPAA) has been developed for the controlled oxidation of difluoromethyl sulfides to difluoromethyl sulfoxides. researchgate.net This transformation converts the -SCF₂H group into a chiral sulfoxide (B87167) (-S(O)CF₂H), introducing a new stereocenter into the molecule and further modifying its electronic properties.

The difluoromethylthio group exerts a significant electronic influence on the indole ring. Due to the high electronegativity of the fluorine atoms, the -SCF₂H group acts as a strong electron-withdrawing group (EWG). This has several important consequences for the molecule's reactivity.

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and a slightly acidic proton, rendering it nucleophilic and susceptible to a variety of functionalization reactions. Deprotonation with a suitable base generates the indolyl anion, a potent nucleophile that readily reacts with electrophiles.

N-alkylation and N-arylation are fundamental transformations for modifying the properties of indole derivatives. These reactions typically proceed by deprotonating the indole nitrogen with a base, followed by nucleophilic attack on an alkylating or arylating agent.

For indoles with electron-withdrawing groups, such as the target compound, strong bases are often employed. In analogous systems like 3-halogenated-2-trifluoromethyl-indoles, N-alkylation has been successfully achieved using sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) as the base, with alkylating agents like methyl iodide and benzyl (B1604629) bromide. beilstein-journals.orgnih.gov These reactions typically proceed in high yields, demonstrating the robustness of this method for functionalizing the indole nitrogen even in the presence of deactivating substituents. beilstein-journals.orgnih.gov

N-arylation of indoles, a key transformation in medicinal chemistry, is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). nih.govresearchgate.netresearchgate.net These methods are broadly applicable and tolerate a wide range of functional groups on both the indole and the aryl halide partner. nih.govresearchgate.net For a substrate like this compound, these catalytic systems would be the methods of choice for introducing an aryl group at the N-1 position.

Table 1: Representative N-Alkylation Conditions for Substituted Indoles

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl Iodide | NaH | DMF | Not Specified | High | beilstein-journals.orgnih.gov |

| Benzyl Bromide | NaH | DMF | Not Specified | High | beilstein-journals.orgnih.gov |

| Methyl Iodide | K2CO3 | Not Specified | Not Specified | High | beilstein-journals.orgnih.gov |

| Benzyl Bromide | K2CO3 | Not Specified | Not Specified | High | beilstein-journals.orgnih.gov |

Beyond alkylation and arylation, the indole nitrogen can be functionalized with a variety of other groups, including acyl and sulfonyl moieties. These groups are often used as protecting groups or to modulate the electronic properties of the indole ring.

N-Acylation: The selective acylation of the indole nitrogen can be challenging due to the competing reactivity of the C-3 position. However, methods using stable acyl sources like thioesters have been developed for the highly chemoselective N-acylation of indoles. beilstein-journals.orgnih.gov This reaction is typically performed at elevated temperatures in a solvent like xylene, using a base such as cesium carbonate (Cs2CO3) to deprotonate the indole nitrogen. beilstein-journals.orgnih.gov This approach has been shown to be effective for a range of substituted indoles and would likely be applicable to this compound. beilstein-journals.orgnih.gov

N-Sulfonylation: The introduction of a sulfonyl group, such as a tosyl group (Ts), at the N-1 position is a common strategy for protecting the indole nitrogen and increasing its acidity. This transformation is readily achieved by treating the indole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. For electron-deficient indoles, such as 2-trifluoromethyl-3-haloindoles, this reaction proceeds efficiently using sodium hydride in DMF, affording the N-tosylated products in high yields. beilstein-journals.orgnih.gov

Table 2: Conditions for N-Sulfonylation of Substituted Indoles

| Reagent | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride (TsCl) | NaH | DMF | High | beilstein-journals.orgnih.gov |

Reactivity at the C-2 Position of the Indole Core

While the C-3 position is the most nucleophilic site in an unsubstituted indole, its blockage in this compound directs reactivity towards other positions, most notably the C-2 carbon. The electronic nature of the substituents at C-3 and C-7 will significantly influence the susceptibility of the C-2 position to both electrophilic and nucleophilic attack.

Electrophilic Substitution: In 3-substituted indoles, the C-2 position becomes the most favorable site for electrophilic attack. researchgate.net For instance, the halogenation of 3-substituted indoles is known to occur at the C-2 position. researchgate.net Furthermore, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide leads to the formation of 2-oxindoles. rsc.org This transformation proceeds through the generation of elemental bromine (Br2), which acts as an electrophile, attacking the C-2 position of the indole. rsc.org This is followed by hydrolysis to yield the corresponding 2-oxindole. Given these precedents, it is expected that this compound would undergo electrophilic substitution reactions, such as halogenation or nitration, preferentially at the C-2 position.

Nucleophilic Substitution: Direct nucleophilic substitution at the C-2 position of an indole is generally difficult due to the electron-rich nature of the ring. However, the presence of strong electron-withdrawing groups can render the ring susceptible to such reactions. In 3-nitroindoles, for example, the C-2 position is activated towards nucleophilic attack. researchgate.net The difluoromethylthio group (-SCF2H) at the C-3 position of the target compound is also electron-withdrawing. This, combined with the electron-withdrawing bromine at C-7, could potentially activate the C-2 position for attack by strong nucleophiles, although this reactivity has not been explicitly documented for this specific compound.

The C2=C3 double bond of the indole core is a reactive component in various cycloaddition reactions, serving as a 2π-electron system (dipolarophile). researchgate.net These reactions provide powerful methods for constructing complex polycyclic structures containing the indole motif.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are common reactions involving the indole C2=C3 bond. wikipedia.org Azomethine ylides, for example, can react with the indole core to form pyrrolidine-fused systems. nih.gov Similarly, the reaction of N-methylindoles with tosyl azide (B81097) has been shown to proceed via a [3+2] cycloaddition across the C2=C3 bond, leading to the formation of triazoline intermediates which can then rearrange. researchgate.net The presence of the 3-(difluoromethylthio) substituent in the target molecule would be expected to control the regioselectivity of such cycloadditions.

[4+2] Cycloadditions: The pyrrole ring of indole can also function as a 4π-electron component (diene) in Diels-Alder type reactions, particularly when the indole is electron-rich. researchgate.net However, the electron-withdrawing substituents on this compound may diminish its reactivity as a diene. Conversely, these substituents could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. The specific outcome would depend on the nature of the reacting partner.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Following a comprehensive search for scientific literature and data, it has been determined that publicly accessible research on the specific chemical compound This compound is exceptionally scarce. While the broader class of indole derivatives is a cornerstone of extensive research in medicinal chemistry, agrochemicals, and materials science, this particular substituted indole does not appear in detailed studies within readily available scientific databases and publications.

The indole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged" structure in drug discovery. Its presence in numerous natural products and synthetic compounds with a wide range of biological activities makes it a frequent subject of scientific investigation. Research continually explores how different substituents on the indole ring influence chemical properties and biological interactions.

However, for the specific compound This compound , there is a notable absence of published findings related to its potential applications. Searches for its use as a lead scaffold in medicinal chemistry, including design principles for targeting biological pathways or theoretical molecular interaction studies, did not yield specific results. Similarly, its potential development in the agrochemical sector, including structural modifications for enhanced efficacy or considerations of its environmental and metabolic pathways, is not documented in the available literature. Furthermore, no information was found regarding its application in advanced materials science.

This lack of specific data prevents a detailed analysis as requested. The scientific community relies on published, peer-reviewed research to establish the properties, activities, and potential applications of chemical compounds. In the case of This compound , such foundational research appears not to have been published or is not widely disseminated.

Therefore, it is not possible to provide an article detailing the emerging research directions and future perspectives for this compound. The requested exploration into its role in medicinal chemistry, agrochemical development, and materials science cannot be fulfilled due to the absence of primary and secondary research sources.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The development of synthetic routes for complex molecules like 7-Bromo-3-(difluoromethylthio)indole is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for methodologies that reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. yale.edu For the synthesis and subsequent transformation of halogenated and fluorinated indoles, several innovative strategies align with these goals, focusing on photocatalysis, the use of bio-based solvents, recyclable catalysts, and reactions designed for high atom economy.

Photocatalysis and Metal-Free Reactions

A significant advancement in green chemistry is the use of visible light to drive chemical reactions, often eliminating the need for harsh conditions or toxic heavy metal catalysts. rsc.org Research has demonstrated that the direct difluoromethylthiolation of aromatic compounds, including indole (B1671886) derivatives, can be achieved under metal-free conditions at room temperature using visible light. This approach is highly relevant for the synthesis of this compound, as studies have shown that indoles bearing bromo groups are compatible with these reaction conditions, resulting in good to excellent yields. scispace.com Such photocatalytic methods represent a milder and more sustainable alternative to traditional protocols that may require stoichiometric reagents or precious metal catalysts. nih.gov

Key features of a visible-light-mediated approach include:

Mild Conditions : Reactions are typically conducted at ambient temperature, reducing energy consumption. yale.edu

Metal-Free : Avoids the use of potentially toxic and expensive heavy metal catalysts, simplifying purification and reducing environmental impact. nih.gov

High Atom Economy : C-H functionalization reactions directly install the desired group, preventing waste associated with pre-functionalization steps. pnas.org

Advanced Catalysis and High Atom Economy

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is central to green synthesis. Direct C-H functionalization is a powerful strategy that embodies this principle, as it avoids the multi-step sequences involving protection and deprotection or the pre-installation of activating groups. chim.itnih.gov The direct introduction of the difluoromethylthio group onto the C3 position of a 7-bromoindole (B1273607) scaffold is an ideal application of this concept.

Furthermore, the development of recyclable catalysts offers a pathway to more sustainable chemical production. mdpi.comresearchgate.net Innovations in this area include:

Heterogeneous Catalysts : Systems like magnetically recyclable nanoparticles can be easily removed from the reaction mixture and reused multiple times without significant loss of activity, thereby reducing waste and catalyst cost. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts provides a metal-free alternative that can often be recycled and is typically less toxic than traditional metal-based catalysts. acs.org

Green Catalysis Systems : Reagent systems like Oxone-halide combinations can replace harsher oxidants, generating the active catalytic species in situ from more environmentally benign precursors. springernature.com

Sustainable Solvents and Reaction Media

The chemical industry's reliance on volatile and often toxic organic solvents is a major environmental concern. Green chemistry promotes the substitution of these solvents with safer, more sustainable alternatives. mdpi.commonash.edu For reactions involving indole derivatives, several greener options have been explored:

Water : As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many reactions, particularly those involving water-soluble catalysts that can be easily separated from organic products. pnas.orgnih.gov

Solvent-Free Reactions : The most ideal scenario from a green chemistry perspective is to conduct reactions without any solvent, which can often be achieved using techniques like microwave irradiation or ball milling. eurekaselect.comresearchgate.nettandfonline.com

The table below summarizes a comparison between traditional and green approaches for the functionalization of indole scaffolds, applicable to the synthesis of this compound.

| Aspect | Traditional Approaches | Green Chemistry Approaches |

|---|---|---|

| Energy Input | Often requires high temperatures (heating/reflux) | Ambient temperature (e.g., photocatalysis) or efficient heating (e.g., microwave) tandfonline.com |

| Catalysts | Stoichiometric reagents or precious/heavy metals (e.g., Pd, Ru) | Photocatalysts (organic dyes), organocatalysts, recyclable heterogeneous catalysts (nanoparticles) researchgate.netnih.gov |

| Solvents | Volatile organic compounds (VOCs) like THF, Toluene, DMF | Water, bio-based solvents (Cyrene), ionic liquids, or solvent-free conditions acs.orgnih.gov |

| Synthesis Strategy | Multi-step synthesis with protecting groups (low atom economy) | Direct C-H functionalization (high atom economy) chim.itacs.org |

| Waste Generation | Significant generation of hazardous waste and byproducts | Minimized waste through atom-economical reactions and catalyst recycling |

Future research into the synthesis of this compound will likely focus on integrating these green principles into a cohesive and efficient process. A prospective sustainable route could involve a visible-light-driven, metal-free C-H difluoromethylthiolation of 7-bromoindole performed in a recyclable, bio-based solvent, representing a significant step forward in the environmentally responsible production of complex fluorinated heterocycles.

Q & A

Q. What synthetic methodologies are optimal for preparing 7-Bromo-3-(difluoromethylthio)indole?

The synthesis of brominated indole derivatives often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions or nucleophilic substitution. For example, a related compound, 5-bromo-3-(methylthio)-1H-indole, was synthesized using CuI catalysis in PEG-400:DMF solvent systems, yielding 25% after purification via flash chromatography . Key considerations include solvent selection (e.g., PEG-400 for greener synthesis), reaction time optimization (12–24 hours), and purification methods (e.g., column chromatography or aqueous precipitation). Adjusting stoichiometry of the difluoromethylthio group donor may improve yield for the target compound.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Characteristic NMR signals include:

- ¹H NMR : Aromatic protons (δ 7.12–7.23 ppm), methylthio group protons (δ 3.28–4.62 ppm), and splitting patterns (e.g., doublets for bromine-substituted indole protons) .

- ¹⁹F NMR : Distinct signals for the difluoromethylthio group (e.g., δ -114.65 ppm for related fluorinated indoles) .

- ¹³C NMR : Carbons adjacent to bromine (C7, δ ~110–116 ppm) and sulfur (C3, δ ~26–50 ppm) . Cross-validation with HRMS (e.g., [M+H]+ ion) is recommended to resolve ambiguities.

Q. What safety precautions are critical when handling brominated indole derivatives?

Brominated indoles often exhibit acute oral toxicity (e.g., LD₅₀ = 350 mg/kg in rats) and require:

- Personal protective equipment (N95 masks, gloves, eyeshields) .

- Fume hoods for dust/volatile compound containment .

- Avoidance of aqueous workups with strong oxidizers (risk of HBr release) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethylthio group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing difluoromethylthio group at C3 reduces electron density on the indole ring, potentially hindering electrophilic substitution at C5/C6. However, it may activate bromine at C7 for Suzuki-Miyaura coupling. Comparative studies with 5-Bromo-3-(methylthio)-1H-indole (less electron-withdrawing) could clarify substituent effects on reaction kinetics .

Q. How can researchers resolve contradictory data in biological activity studies of halogenated indoles?

Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

- Solubility differences : The difluoromethylthio group enhances lipophilicity compared to methylthio analogs, affecting cell permeability .

- Assay conditions : Use standardized protocols (e.g., MTT assay pH control, serum-free media) to minimize variability .

- Metabolic stability : Evaluate metabolites via LC-MS to identify degradation pathways .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM force fields) can model interactions with enzymes like cytochrome P450 or kinases. Focus on:

- Halogen bonding : Bromine’s σ-hole interactions with protein backbone carbonyls .

- Hydrophobic pockets : Difluoromethylthio group’s fit into nonpolar enzyme regions . Validate predictions with SPR or ITC binding assays.

Q. How can reaction conditions be optimized to mitigate byproduct formation during difluoromethylthio functionalization?

Common byproducts (e.g., sulfoxides or dehalogenated indoles) arise from:

- Oxidative conditions : Replace peroxides with milder oxidants (e.g., MnO₂) .

- Nucleophilic attack : Use aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Temperature control : Lower reaction temperatures (0–25°C) reduce radical side reactions .

Methodological Best Practices

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use C18 columns with UV detection (254 nm) and acetonitrile/water gradients .

- TGA/DSC : Monitor thermal stability (decomposition >200°C for brominated indoles) .

- Elemental analysis : Validate %C, %H, %N to confirm stoichiometry .

Q. How should researchers design experiments to study substituent effects on indole bioactivity?

- SAR libraries : Synthesize analogs with varying halogen (Br, Cl) and thioether groups (CF₂, CH₃) .

- Control compounds : Include non-brominated and des-thioether analogs to isolate electronic/steric effects .

- High-throughput screening : Use 96-well plates with automated liquid handling for dose-response profiling .

Q. What strategies improve reproducibility in indole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.